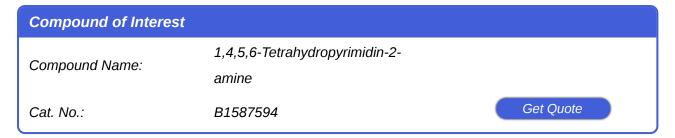


Toxicological Profile of 1,4,5,6-Tetrahydropyrimidin-2-amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of **1,4,5,6-tetrahydropyrimidin-2-amine** (CAS No: 41078-65-3), a cyclic amidine of interest in pharmaceutical and chemical research. While specific quantitative toxicological data is limited in publicly accessible literature, this document synthesizes available hazard information, outlines standard experimental protocols for its toxicological evaluation based on international guidelines, and explores potential mechanisms of toxicity. This guide is intended to inform researchers, scientists, and drug development professionals on the known safety aspects of this compound and to provide a framework for further toxicological investigation.

Chemical and Physical Properties

1,4,5,6-Tetrahydropyrimidin-2-amine, also known as 2-amino-1,4,5,6-tetrahydropyrimidine, is a heterocyclic organic compound. Its basic properties are summarized below.



Property	Value	Source	
CAS Number	41078-65-3	PubChem[1]	
Molecular Formula	C4H9N3	PubChem[1]	
Molecular Weight	99.13 g/mol	PubChem[1]	
Synonyms	2-Amino-1,4,5,6- tetrahydropyrimidine, 1,4,5,6- Tetrahydro-2-pyrimidinamine	PubChem[1]	

Toxicological Summary

The toxicological profile of **1,4,5,6-tetrahydropyrimidin-2-amine** is not extensively characterized in peer-reviewed literature. The primary sources of information are Safety Data Sheets (SDS), which provide hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2.1: GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Source
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Echemi[2]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Echemi[2]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation	Echemi[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	H335: May cause respiratory irritation	Echemi[2]

Data Gaps: It is critical to note the absence of publicly available quantitative toxicological data, including:



- Lethal Dose, 50% (LD50) and Lethal Concentration, 50% (LC50) values.
- No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from repeated dose studies.
- Data on chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity.

Experimental Protocols for Toxicological Assessment

The following sections describe standardized experimental protocols, based on Organisation for Economic Co-operation and Development (OECD) guidelines, that are appropriate for a comprehensive toxicological evaluation of **1,4,5,6-tetrahydropyrimidin-2-amine**.

Acute Oral Toxicity

Objective: To determine the short-term toxicity of a single oral dose and to estimate the LD50 value.

Methodology (Based on OECD Guideline 423):

- Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.
- Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. An acclimatization period of at least 5 days is required.
- Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with the outcome of each animal influencing the dose for the next.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the study.





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Acute Oral Toxicity Experimental Workflow.

Dermal Irritation

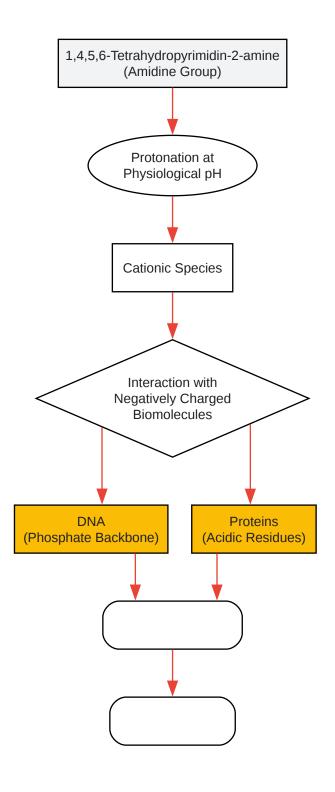
Objective: To assess the potential of the substance to cause reversible inflammatory changes to the skin.

Methodology (Based on OECD Guideline 404):

- Test Animals: Albino rabbits are typically used.
- Test Substance Application: A small area of the animal's skin is clipped free of fur. The test substance is applied to a small patch of skin and covered with a gauze patch.
- Exposure and Observation: The patch is removed after a set period (e.g., 4 hours). The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
- Scoring: The severity of the skin reactions is scored according to a standardized scale.









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